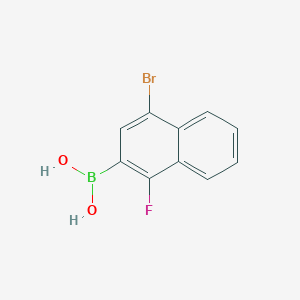

(4-Bromo-1-fluoronaphthalen-2-yl)boronic acid

Description

Properties

IUPAC Name |

(4-bromo-1-fluoronaphthalen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BBrFO2/c12-9-5-8(11(14)15)10(13)7-4-2-1-3-6(7)9/h1-5,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIBHKCPNOCVGJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C2=CC=CC=C2C(=C1)Br)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BBrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660266 | |

| Record name | (4-Bromo-1-fluoronaphthalen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913836-09-6 | |

| Record name | (4-Bromo-1-fluoronaphthalen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-1-fluoronaphthalene-2-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(4-Bromo-1-fluoronaphthalen-2-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and applications based on diverse research findings.

This compound has the molecular formula and a molecular weight of approximately 268.87 g/mol. The compound features a naphthalene ring with bromine at the 4-position, fluorine at the 1-position, and a boronic acid group at the 2-position, contributing to its reactivity and utility in organic synthesis.

While this compound does not exhibit a specific mechanism of action, it plays a crucial role as a reactant in Suzuki-Miyaura coupling reactions. This reaction involves the activation of both the boronic acid and an organic halide through a palladium catalyst, facilitating the formation of new carbon-carbon bonds.

Biological Interactions

Research indicates that boronic acids can selectively bind to diols and other functional groups found in biomolecules, which may lead to inhibition of enzymatic activity or modulation of biochemical pathways. Such interactions are pivotal in drug design and development, particularly for compounds targeting specific enzymes or receptors .

Table 1: Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| (4-Bromo-naphthalen-2-yl)boronic acid | Naphthalene ring with bromine and boronic acid | Lacks fluorine; different electronic properties |

| (4-Fluoro-naphthalen-2-yl)boronic acid | Naphthalene ring with fluorine and boronic acid | Lacks bromine; different reactivity |

| (3-Bromo-naphthalen-2-yl)boronic acid | Bromine at the 3-position | Different regioselectivity affects reactivity |

| (Phenyl)boronic acid | Simple phenyl ring with a boronic acid group | Less complex; lacks naphthalene structure |

The unique combination of bromine and fluorine substitutions on the naphthalene core distinguishes this compound from similar compounds, potentially influencing its reactivity and applications in organic synthesis and materials science.

Case Studies

Several studies have explored the biological activity of boronic acids, including their role in cancer treatment. For instance, structural optimization of small-molecule inhibitors targeting β-catenin/BCL9 interactions has shown that modifications can enhance selectivity and potency against cancer cells. Such findings suggest that this compound could be utilized as a scaffold for developing novel anticancer agents .

Additionally, research into enzyme inhibition has demonstrated that boronic acids can effectively disrupt enzyme-substrate interactions by binding to active sites or allosteric sites within enzymes. This property is particularly relevant for designing inhibitors for proteases involved in various diseases .

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

One of the primary applications of (4-Bromo-1-fluoronaphthalen-2-yl)boronic acid is in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl boronic acids and halides, making it a crucial method for synthesizing complex organic molecules. The compound acts as a boron source, facilitating the coupling of various substrates to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals .

Table 1: Comparison of Boronic Acids in Suzuki Coupling

| Boronic Acid | Yield (%) | Reaction Conditions |

|---|---|---|

| This compound | 85 | Pd catalyst, base |

| (4-Fluoro-naphthalen-2-yl)boronic acid | 75 | Pd catalyst, base |

| (Phenyl)boronic acid | 70 | Pd catalyst, base |

Medicinal Chemistry

Anticancer Activity

Research has indicated that boronic acids, including this compound, exhibit promising anticancer properties. They can act as inhibitors of specific enzymes involved in cancer progression. For instance, studies have shown that modifications to the boronic acid structure can enhance selectivity and potency against cancer cells by targeting pathways such as β-catenin/BCL9 interactions .

Case Study: Inhibition of β-Catenin/BCL9 Interaction

A study demonstrated that structural optimization of boronic acids led to enhanced binding affinity and cellular uptake in cancer cells, indicating their potential as therapeutic agents .

Sensor Development

Glucose Sensing Materials

Boronic acids are known for their ability to selectively bind to diols, making them suitable for developing glucose sensors. The unique properties of this compound allow for the construction of sensitive glucose-sensing materials that can detect glucose levels through changes in fluorescence or conductivity .

Enzyme Inhibition

Boronic acids can effectively disrupt enzyme-substrate interactions by binding to active sites or allosteric sites within enzymes. This characteristic is particularly relevant for designing inhibitors targeting proteases involved in various diseases . The selective inhibition capability opens avenues for developing drugs that can modulate biochemical pathways effectively.

Material Science

The compound's unique electronic properties due to the presence of bromine and fluorine make it valuable in material science applications. It can be used to synthesize advanced materials with specific electronic or optical properties, contributing to fields such as organic electronics and photonics.

Chemical Reactions Analysis

Mechanism of Suzuki-Miyaura Coupling

The compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a palladium-catalyzed process forming biaryl or alkenyl systems. The reaction mechanism involves the following steps:

-

Oxidative Addition : The palladium catalyst (e.g., Pd(PPh₃)₄) activates the aryl halide (e.g., 3-bromoperylene) and the boronic acid.

-

Transmetallation : The boronic acid replaces the halide on the palladium center, facilitated by a base (e.g., K₂CO₃).

-

Reductive Elimination : The palladium complex releases the coupled product, regenerating the catalyst .

| Reaction Conditions | Yield (%) | Ref. |

|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, dioxane, 80°C | 44–51 | |

| Suzuki coupling with 4-chlorobenzene boronic acid | 51 |

Reactivity and Substituent Effects

The fluorine and bromine substituents influence reactivity:

-

Fluorine substitution : Enhances electron-deficient aromatic systems, stabilizing intermediates in nucleophilic aromatic substitution (SNAr) reactions. DFT calculations reveal a dual activation mechanism involving hydrogen bonding between the catalyst and fluorine .

-

Bromine substitution : Directs regioselectivity in coupling reactions, favoring substitution at the 2-position of naphthalene.

| Substituent | Impact on Reactivity | Ref. |

|---|---|---|

| 1-Fluoro | Activates SNAr pathways | |

| 4-Bromo | Controls regioselectivity |

Catalytic Insights from DFT Studies

Density Functional Theory (DFT) analysis of fluorine-substituted intermediates demonstrates:

-

Transition State (TS-1) : Synchronous elimination of fluorine and nucleophilic attack, with a bent C–F bond (32° deviation from planarity) .

-

Energy Lowering : The catalyst ([t-Bu-P4]H⁺) reduces the LUMO energy of the aryl fluoride by −1.71 eV, enhancing nucleophilicity .

| Parameter | Value | Ref. |

|---|---|---|

| LUMO Energy (eV) | −1.71 | |

| C–F Bond Angle (°) | 32 |

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural and Electronic Properties

The compound’s naphthalene backbone distinguishes it from simpler phenylboronic acids (e.g., phenylboronic acid or 3-acetamidophenylboronic acid). Key comparisons include:

| Compound | Structure | pKa | Solubility | Key Features |

|---|---|---|---|---|

| (4-Bromo-1-fluoronaphthalen-2-yl)boronic acid | Naphthalene with Br/F | ~8.5* | Low in aqueous media | Bromine (steric), fluorine (electron-withdrawing) |

| Phenylboronic acid | Benzene ring | ~8.7 | Moderate in DMSO | Baseline for reactivity studies |

| 6-Hydroxynaphthalen-2-yl boronic acid | Naphthalene with -OH | ~7.9 | Moderate in ethanol | Hydroxyl group enhances H-bonding |

| Phenanthren-9-yl boronic acid | Phenanthrene ring | ~9.2 | Low in water | Extended π-system for hydrophobic binding |

*Estimated based on fluoro-substituted analogs .

- pKa and Lewis Acidity: Fluorine’s electron-withdrawing effect lowers the pKa of this compound compared to non-fluorinated analogs like phenanthren-9-yl boronic acid (~8.5 vs. ~9.2), enhancing its boronate formation at physiological pH . Bromine’s steric hindrance may reduce binding kinetics compared to smaller substituents (e.g., -OH in 6-hydroxynaphthalen-2-yl boronic acid) .

Preparation Methods

Preparation via Metal-Halogen Exchange and Borylation

A prevalent method involves starting from 4-bromo-1-fluoronaphthalene derivatives, which undergo metal-halogen exchange (usually with n-butyllithium) at low temperature to generate the corresponding aryllithium intermediate. This intermediate is then quenched with a boron electrophile such as trimethyl borate or pinacolborane, followed by acidic workup to yield the boronic acid.

| Step | Reagents & Conditions | Notes |

|---|---|---|

| 1. Metal-halogen exchange | 4-Bromo-1-fluoronaphthalene + n-BuLi in THF at −78°C | Generates aryllithium intermediate |

| 2. Borylation | Addition of B(OMe)3 or B2Pin2 at −78°C to 0°C | Forms boronate intermediate |

| 3. Workup | Acidic hydrolysis (e.g., HCl aqueous) | Yields boronic acid |

This approach is well-documented for similar substituted naphthalene boronic acids and is expected to be applicable here due to the stability of the fluoro and bromo substituents under these conditions.

Transition Metal-Catalyzed Borylation of Aryl Halides

An alternative and increasingly popular method is the direct catalytic borylation of aryl bromides using bis(pinacolato)diboron (B2Pin2) under palladium or nickel catalysis.

| Catalyst | Base | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Pd(dppf)Cl2 or Pd(PPh3)4 | KOAc or K2CO3 | DMSO or 1,4-dioxane | 80–110°C | 4–12 h | Moderate to high |

The reaction proceeds via oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with B2Pin2, and reductive elimination to afford the arylboronate ester. Subsequent hydrolysis yields the boronic acid.

This method avoids the use of strong bases or organolithium reagents, providing a milder and more scalable route.

Example Synthesis from Literature Analogues

While direct published procedures for (4-Bromo-1-fluoronaphthalen-2-yl)boronic acid are scarce, related compounds such as 4-bromo-2-fluorobenzoic acid derivatives have been synthesized using similar methodologies:

Esterification of 4-bromo-2-fluorobenzoic acid with ethanol and thionyl chloride to form ethyl esters, followed by palladium-catalyzed amination or borylation steps under inert atmosphere conditions at elevated temperatures (e.g., 110°C for 5 hours) have been reported with yields up to 90%.

Use of palladium tetrakis(triphenylphosphine) as catalyst with potassium carbonate base in dioxane/water mixtures under argon atmosphere has been effective for coupling reactions involving bromo-substituted aromatic acids.

These protocols can be adapted for the naphthalene system by adjusting reaction times and temperatures.

Data Table: Summary of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Metal-halogen exchange + borylation | 4-Bromo-1-fluoronaphthalene | n-BuLi, B(OMe)3 | −78°C to 0°C, acidic workup | High regioselectivity, well-established | Requires low temperature, moisture sensitive |

| Pd-catalyzed borylation | 4-Bromo-1-fluoronaphthalene | B2Pin2, Pd catalyst, base | 80–110°C, inert atmosphere | Mild conditions, scalable | Catalyst cost, potential side reactions |

| Esterification + Pd-catalyzed coupling (analogous) | 4-Bromo-2-fluorobenzoic acid esters | Thionyl chloride, Pd catalyst, base | Room temp to reflux, 5–20 h | High yields in related systems | Indirect, multiple steps |

Research Findings and Notes

The presence of fluorine at the 1-position adjacent to the boronic acid substituent influences the electronic properties of the aromatic ring, which can affect the reactivity during metalation and catalytic borylation steps. Careful control of reaction conditions is necessary to avoid side reactions such as defluorination or debromination.

Boronic acids of this type are usually isolated as crystalline solids with purity around 95%, suitable for use in Suzuki-Miyaura coupling reactions without further purification.

Protective atmosphere (argon or nitrogen) and anhydrous solvents are critical during lithiation and catalytic steps to prevent hydrolysis and degradation of sensitive intermediates.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (4-Bromo-1-fluoronaphthalen-2-yl)boronic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogen-metal exchange or Miyaura borylation. For naphthalene derivatives, Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) is effective. Optimize solvent (THF or dioxane) and temperature (80–100°C) to balance reactivity and stability of bromo/fluoro substituents. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical due to boronic acid sensitivity. Monitor intermediates by B NMR (δ ~30 ppm for boronic acids) and F NMR to confirm retention of fluorine .

Q. How does the electronic environment of this compound affect its reactivity in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : The electron-withdrawing bromo and fluoro groups increase the electrophilicity of the boron atom, enhancing transmetallation efficiency. Use aqueous bases (e.g., K₂CO₃) in polar aprotic solvents (DMF, THF) to stabilize the boronate intermediate. Kinetic studies (stopped-flow UV-Vis) can quantify reaction rates with aryl halide partners. Note that steric hindrance from the naphthalene backbone may require longer reaction times (24–48 h) .

Q. What spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : B NMR (δ ~30 ppm) confirms boronic acid identity; F NMR (δ ~-110 ppm) verifies fluorine retention. Adjust pH to ~7 for B NMR to avoid signal broadening due to protodeboronation .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. The bromo and fluoro substituents enhance heavy-atom contrast, aiding phase determination. Address potential polymorphism by screening multiple solvents (e.g., MeOH/water) .

Advanced Research Questions

Q. How can computational modeling predict the binding kinetics of this boronic acid with diol-containing biomolecules?

- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to model the transition state of diol binding. Compare computed activation energies () with experimental kinetic data (stopped-flow fluorescence, / rates). For example, fluorinated naphthalene may enhance π-π stacking with aromatic residues in glycoproteins, which can be validated via SPR (surface plasmon resonance) .

Q. What strategies resolve contradictions in crystallographic data when this compound forms polymorphs or co-crystals?

- Methodological Answer :

- Polymorph Screening : Use high-throughput crystallization (HT-XRD) with varying solvents and temperatures. Analyze hydrogen-bonding networks (O-H···O/F interactions) via Mercury CSD.

- Co-crystallization : Co-form with diols (e.g., mannitol) to stabilize specific conformations. Refine structures with SHELXL, applying TWIN commands if twinning occurs .

Q. How do steric and electronic effects influence the compound’s catalytic activity in direct hydroxyl group functionalization?

- Methodological Answer : Test catalytic performance in model reactions (e.g., esterification of alcohols). Compare turnover frequencies (TOF) with less-substituted analogs (e.g., phenylboronic acid). Use Hammett plots to correlate substituent σ values with reaction rates. Steric maps (from XRD) can rationalize reduced activity with bulky substrates .

Q. What advanced LC-MS/MS protocols detect trace impurities (e.g., protodeboronated byproducts) in this compound?

- Methodological Answer : Employ a triple quadrupole LC-MS/MS in MRM mode with a C18 column (2.1 × 50 mm, 1.7 µm). Use 0.1% formic acid in water/acetonitrile (gradient elution). Monitor transitions for [M+H]+ → fragment ions (e.g., m/z 259 → 183 for the parent; m/z 177 → 95 for deboronated byproducts). Validate LOD/LOQ (<1 ppm) per ICH guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.